(2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Description
(2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a triazole ring, which is often associated with antifungal and antimicrobial properties.
Properties
IUPAC Name |
(E)-1,3-bis(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O/c18-14-5-1-12(2-6-14)16(22-11-20-10-21-22)9-17(23)13-3-7-15(19)8-4-13/h1-11H/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIJMZYSBKFBRG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)Cl)N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)C2=CC=C(C=C2)Cl)/N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the triazole ring or the phenyl rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential antifungal and antimicrobial properties. The presence of the triazole ring is particularly significant, as triazole-containing compounds are known to inhibit the growth of fungi and bacteria.
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Its antifungal properties make it a candidate for the development of new antifungal drugs, especially for treating resistant strains.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as antimicrobial coatings or additives in polymers.
Mechanism of Action
The mechanism of action of (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves the inhibition of key enzymes in microbial organisms. The triazole ring is known to bind to the heme iron in the active site of cytochrome P450 enzymes, inhibiting their function. This leads to the disruption of essential biological processes in fungi and bacteria, ultimately resulting in their death.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1,3-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- (2E)-1,3-bis(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- (2E)-1,3-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one lies in its specific substitution pattern. The presence of two 4-chlorophenyl groups and a triazole ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This unique structure contributes to its potent antifungal and antimicrobial activities, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
